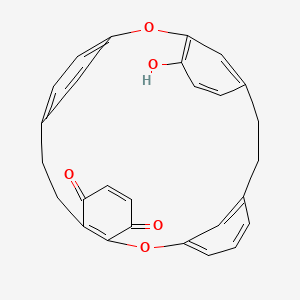
Marchantinquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Marchantinquinone is a natural product found in Reboulia hemisphaerica with data available.
Wissenschaftliche Forschungsanwendungen
Total Synthesis
The first synthesis of Marchantinquinone, a bisbibenzylic diether with a quinone structure, was reported by López, Pandolfi, and Seoane (2000). This compound, derived from extracts of Reboulia hemisphaerica, has exhibited a wide range of biological activities and is notable for its unique structure among Bryophytes (López, Pandolfi, & Seoane, 2000).
Biological Activities
This compound and related compounds have been studied for their diverse biological activities. For instance, Emodin, a derivative, has been found to exert antiproliferative effects on various cancer cell lines, and its molecular mechanism is linked to apoptosis induction through caspase activation in human cervical cancer cells (Srinivas et al., 2003). Additionally, Emodin's role in inflammatory disorders and cancer, through its interaction with major molecular targets like NF-κB, has been documented, highlighting its therapeutic potential (Shrimali et al., 2013).
Pharmacology and Toxicology
The pharmacological and toxicological profile of Emodin, another anthraquinone derivative, has been reviewed, emphasizing its potential as a drug for diseases like cancer, diabetes, and neurodegenerative disorders (Cui et al., 2020).
Chemical Analysis
Research on the liverwort Marchantia debilis identified this compound-1′-methyl ether along with other bis-bibenzyls, marking the first chemical analysis of this African liverwort and highlighting the presence of bis-bibenzyls with a quinone moiety in the Marchantia genus (Anchang et al., 2016).
Eigenschaften
Molekularformel |
C28H22O5 |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
4-hydroxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3,5,7(30),10(29),11,13,16(21),18,24,27-undecaene-17,20-dione |
InChI |
InChI=1S/C28H22O5/c29-24-14-15-26(31)28-23(24)12-8-18-6-10-21(11-7-18)32-27-17-20(9-13-25(27)30)5-4-19-2-1-3-22(16-19)33-28/h1-3,6-7,9-11,13-17,30H,4-5,8,12H2 |
InChI-Schlüssel |
RZDIKGWHRSOWGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=O)C=CC2=O)OC3=CC=CC(=C3)CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5 |
Synonyme |
marchantinquinone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


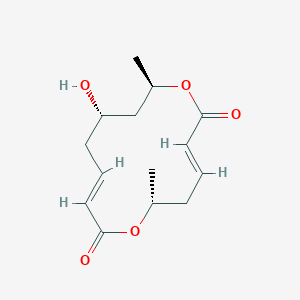
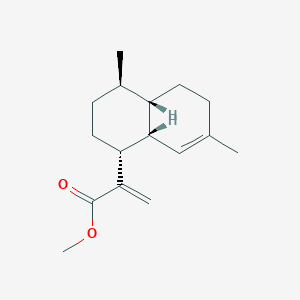
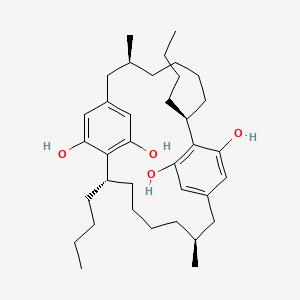
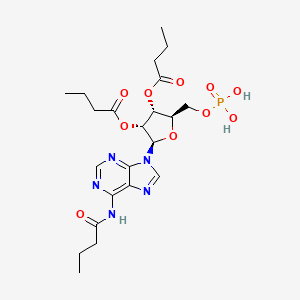
![(E)-3-[(1S,2R,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B1249399.png)
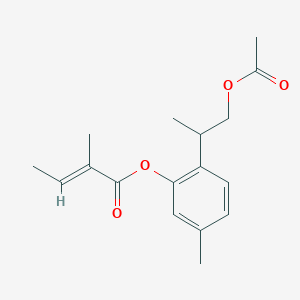
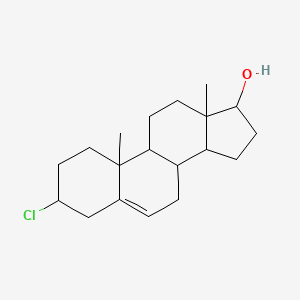
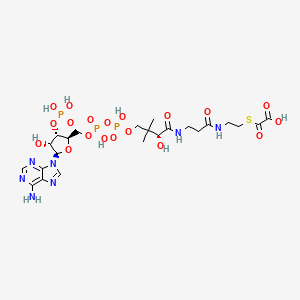
![methyl (1R,13E,16S)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B1249407.png)
![(8S)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B1249408.png)
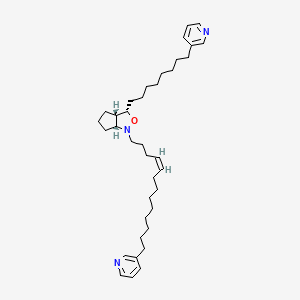
![2,2-dimethylpropanoyloxymethyl (5R,6S)-3-[[(2-amino-2-oxoethyl)-methylamino]methyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1249410.png)
![ethyl (7S)-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B1249412.png)
![(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249413.png)
